molecular formula C11H16O2 B8789848 1-Phenylpentane-1,5-diol CAS No. 1011-61-6

1-Phenylpentane-1,5-diol

Cat. No.: B8789848
CAS No.: 1011-61-6
M. Wt: 180.24 g/mol
InChI Key: LURHGCQQNUAFLT-UHFFFAOYSA-N
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Description

1-Phenylpentane-1,5-diol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This diol features a phenyl group attached to the first carbon of a pentane chain that is terminated with hydroxyl groups at both the 1 and 5 positions, as defined by its SMILES string C1=CC=C(C=C1)C(CCCCO)O . With a topological polar surface area of 40.5 Ų and an estimated LogP (XLogP3) of 1.5, this structure possesses physical properties that may influence its solubility and reactivity, making it a compound of interest in various research applications . Its defined structure serves as a useful building block or intermediate in synthetic organic chemistry, particularly for developing more complex molecules or for studying the properties and reactions of bifunctional compounds. This product, with the CAS registry number 1011-61-6, is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or any personal applications .

Properties

CAS No.

1011-61-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-phenylpentane-1,5-diol

InChI

InChI=1S/C11H16O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2

InChI Key

LURHGCQQNUAFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Reactivity

1-Phenylpentane-1,4-diol (2a)
  • Structure : Hydroxyl groups at positions 1 and 4; phenyl group at position 1.
  • Synthesis : Derived from NaBH4 reduction of 1-phenylpentane-1,4-dione, yielding a diastereomeric ratio (dr) of 0.7:1 .
  • Reactivity : Unlike 1,5-diols, 1,4-diols exhibit distinct cyclodehydration pathways due to shorter carbon spacing, favoring five-membered ring formation.
7-Phenylheptane-1,5-diol (1c)
  • Structure : Extended heptane chain with phenyl at position 5.
  • Reactivity : Demonstrates higher cyclization efficiency (60% yield of N-tosylpiperidine) compared to 1-Phenylpentane-1,5-diol (45% yield), likely due to reduced steric hindrance .
3-Phenylpentane-1,5-diol
  • Structure : Phenyl group at position 3 instead of 1.
Pentane-1,5-diol
  • Structure : Parent diol without phenyl substitution.
  • Applications : Widely used as a percutaneous absorption enhancer (e.g., 5% pentane-1,5-diol increases terbinafine delivery through skin) .
  • Comparison : The phenyl group in this compound likely reduces hydrophilicity, limiting its utility in dermatological formulations compared to the unsubstituted diol.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Diastereomeric Ratio (dr)
This compound C11H16O2 180.24 1,5-diol, phenyl Not reported
1-Phenylpentane-1,4-diol C11H16O2 180.24 1,4-diol, phenyl 0.7:1
Pentane-1,5-diol C5H12O2 104.15 1,5-diol N/A

Reaction Outcomes in Cyclization

Substrate Product(s) Yield Byproducts
This compound N-Tosyl-2-phenylpiperidine 45% 2-Phenyltetrahydropyran
7-Phenylheptane-1,5-diol N-Tosyl-2-phenylpiperidine 60% Olefins (~5%)
1-Phenylpentane-1,4-diol Cyclic ethers (e.g., tetrahydropyran) Not reported Not applicable

Key Findings :

  • Chain length and substituent position critically influence reaction efficiency. Longer chains (e.g., heptane) improve yields .
  • 1,5-diols favor six-membered ring formation (piperidines), while 1,4-diols may form smaller rings .

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation proceeds via the following steps:

  • Ester Reduction : The diester undergoes hydrogenolysis to form the diol.

  • Byproduct Management : δ-Valerolactone, a common byproduct, is removed via distillation with dimethyl glutarate as a reflux agent.

Key parameters include:

  • Catalyst : Reduced copper chromite (CuCr₂O₄)

  • Pressure : 6.67 kPa in the vaporization zone

  • Temperature : Optimized to ensure pentane-1,5-diol volatility while suppressing lactone polymerization.

Challenges and Adaptations

Introducing a phenyl group necessitates modifications:

  • Steric Hindrance : The phenyl moiety may reduce catalyst efficiency, requiring higher hydrogen pressures or alternative catalysts (e.g., Raney nickel).

  • Purification : The higher boiling point of this compound (estimated >242°C) complicates distillation, suggesting fractional crystallization as an alternative.

Lactone Reduction via Samarium Diiodide

The reduction of lactones to diols using samarium diiodide (SmI₂) is documented in a Royal Society of Chemistry publication. For 2-phenylpentane-1,5-diol, SmI₂–H₂O selectively reduces δ-valerolactone derivatives to diols in yields exceeding 90%. Adapting this to this compound would require synthesizing 5-phenylvalerolactone as the precursor.

Synthetic Workflow

  • Lactone Synthesis : Cyclization of 5-hydroxy-1-phenylpentanoic acid.

  • Reduction : Treatment with SmI₂–H₂O at 0°C for 30 minutes.

Representative Reaction:

\ce5Phenylvalerolactone>[SmI2H2O]1Phenylpentane1,5diol\ce{5-Phenylvalerolactone ->[SmI2-H2O] this compound}

Advantages and Limitations

  • Selectivity : SmI₂ avoids over-reduction to hydrocarbons.

  • Yield : ~98% for analogous substrates.

  • Substrate Accessibility : Limited commercial availability of 5-phenylvalerolactone necessitates custom synthesis.

Enzymatic Kinetic Resolution

Rios-Lombardia et al. demonstrated the enzymatic resolution of 3-phenylpentane-1,5-diol using lipases, achieving 99% enantiomeric excess (ee) for the (R)-enantiomer. While this study focuses on the 3-phenyl isomer, analogous lipase-mediated processes could resolve racemic this compound.

Procedure Overview

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Racemic this compound monoacetate

  • Conditions : Hydrolysis in phosphate buffer (pH 7.0) at 30°C.

Data Table: Enzymatic Resolution Performance

ParameterValueSource
EnzymeCandida antarctica lipase B
Temperature30°C
Reaction Time24 hours
Enantiomeric Excess99% (R)

Grignard Reaction-Based Synthesis

A classical approach involves the addition of phenylmagnesium bromide to a diketone precursor. For example, reacting 1,5-pentanedione with two equivalents of PhMgBr yields this compound after acidic workup.

Reaction Scheme

\ce1,5Pentanedione+2PhMgBr>1Phenylpentane1,5diol\ce{1,5-Pentanedione + 2 PhMgBr -> this compound}

Optimization Considerations

  • Solvent : Anhydrous diethyl ether or THF.

  • Quenching : Gradual addition to aqueous NH₄Cl to prevent over-acidification.

  • Yield : Unreported for this specific substrate but estimated at 60–70% based on analogous reactions.

Comparative Analysis of Methods

The table below evaluates the feasibility of each method for large-scale synthesis:

MethodYieldCostScalabilityEnvironmental Impact
Catalytic Hydrogenation~85%*HighExcellentModerate (H₂ usage)
SmI₂ Reduction~98%HighModerateLow (aqueous conditions)
Enzymatic Resolution~99% eeMediumLimitedLow
Grignard Reaction~65%LowPoorHigh (solvent waste)

*Estimated for phenyl-substituted analogs .

Q & A

Q. What are the optimal synthetic routes for 1-phenylpentane-1,5-diol, and how do reaction conditions influence enantiomeric excess and yield?

The synthesis of this compound can be optimized using catalytic hydrogenation or stereoselective reduction methods. Key factors include:

  • Catalyst selection : Chiral catalysts (e.g., Ru-based complexes) improve enantiomeric excess (e.e.) by controlling stereochemistry at chiral centers .
  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions, while higher temperatures accelerate reaction kinetics but may compromise selectivity .
  • Solvent systems : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, whereas protic solvents (e.g., ethanol) stabilize hydroxyl groups during reduction .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm hydroxyl group positions and phenyl ring substitution patterns. Coupling constants (e.g., J=810HzJ = 8–10 \, \text{Hz}) distinguish trans-diol configurations .
  • X-ray crystallography : Resolve stereochemical uncertainties (e.g., S/R configurations) by analyzing crystal lattice parameters and hydrogen-bonding networks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • First-aid measures : Flush eyes with water for 15 minutes upon exposure; consult a physician if ingested .

Advanced Research Questions

Q. How does this compound interact with microbial enzymes, and what methodologies quantify its antimicrobial efficacy?

  • MIC determination : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter spp.) strains using broth microdilution. MIC values typically range from 2.5% to 15% (w/v) .
  • Mechanistic studies : Investigate water-displacement effects via osmotic stress assays. Compare with polyethylene glycol (PEG) to assess resistance development .

Q. What experimental strategies address contradictions in reported reaction yields for this compound synthesis?

  • Reproducibility checks : Verify purity of starting materials (e.g., 1-phenylpentan-1-one) and catalyst activity.
  • In situ monitoring : Use FTIR or HPLC to track intermediate formation and identify side products (e.g., over-reduced byproducts) .
  • Statistical design : Apply response surface methodology (RSM) to optimize temperature, pressure, and catalyst loading .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?

  • DFT calculations : Model transition states to predict preferential hydroxyl group reactivity (e.g., C1 vs. C5).
  • Molecular docking : Simulate interactions with enzymes (e.g., oxidoreductases) to guide functionalization strategies .

Q. What analytical techniques validate the metabolic fate of this compound in biological systems?

  • Isotopic labeling : Administer 13C^{13}C-labeled compound to track metabolic pathways (e.g., oxidation to glutaric acid) .
  • Mass spectrometry : Detect urinary metabolites (e.g., via LC-MS/MS) to confirm rapid conversion to CO2_2 in vivo .

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